dBET6

BET degradation MYC downregulation solid tumor oncology

Researchers studying MYC-driven solid tumors face limited efficacy with conventional BET inhibitors. dBET6 is a second-generation CRBN-recruiting PROTAC that degrades BRD2/3/4 with a DC50 of 6 nM and Dmax of 97% in HEK293T cells at 3 h. • ~10-100× greater anti-proliferative potency vs JQ1 (IC50 0.001-0.5 µM vs 0.5-5 µM) • Benchmark degrader for CRBN-dependent resistance studies; distinct profile from VHL-based PROTACs (ARV-771, MZ-1) • Validated in vivo: 7.5 mg/kg BID p.o. reduces T-ALL leukemic burden with survival benefit vs vehicle and JQ1. Supplied with rigorous analytical QC for reproducible results.

Molecular Formula C42H45ClN8O7S
Molecular Weight 841.4 g/mol
CAS No. 1950634-92-0
Cat. No. B606977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBET6
CAS1950634-92-0
SynonymsdBET6;  d BET6;  d-BET6
Molecular FormulaC42H45ClN8O7S
Molecular Weight841.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1
InChIKeyJGQPZPLJOBHHBK-UFXYQILXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

dBET6 BRD4 PROTAC Degrader Profile


dBET6 is a second‑generation cereblon (CRBN)‑recruiting PROTAC (Proteolysis‑Targeting Chimera) degrader that targets BET bromodomain proteins BRD2, BRD3, and BRD4 [1]. The compound consists of a (+)-JQ1‑based BET antagonist conjugated via an optimized linker to a phthalimide moiety that engages the CRBN E3 ubiquitin ligase . dBET6 binds BRD4 with an IC₅₀ of 14 nM in AlphaScreen assays and induces potent, selective degradation of BET proteins in cellular and in vivo models .

dBET6 Advantages Over First-Generation Agents


Substituting dBET6 with the BET inhibitor JQ1 or the first‑generation PROTAC dBET1 results in substantially different biological outcomes. As a conventional inhibitor, JQ1 only occupies the BRD4 bromodomain without depleting the protein; it achieves anti‑proliferative IC₅₀ values in the 0.5–5 µM range across solid tumor lines. In contrast, dBET6 degrades BRD4 and demonstrates at least one order of magnitude greater potency (IC₅₀ 0.001–0.5 µM) and markedly stronger MYC downregulation [1]. dBET1, despite sharing the PROTAC mechanism, exhibits significantly weaker cellular degradation efficiency and inferior anti‑leukemic activity compared to dBET6 due to a less optimized linker that reduces ternary complex cooperativity [2]. Direct head‑to‑head studies with ARV‑771 reveal distinct resistance profiles and differential cell‑line sensitivities, underscoring that even among potent BRD4 PROTACs, dBET6 is not functionally interchangeable [3].

dBET6 Comparative Evidence


Anti-Proliferative Potency vs. JQ1 and dBET1

dBET6 demonstrates an order‑of‑magnitude higher anti‑proliferative potency compared to the BET inhibitor JQ1 and the first‑generation PROTAC dBET1 across a panel of solid tumor cell lines [1].

BET degradation MYC downregulation solid tumor oncology

BRD4 Degradation vs. dBET1

dBET6 produces more effective BRD4 degradation than dBET1 in both CRBN‑proficient and CRBN‑deficient MOLT4 T‑ALL cells, as demonstrated by CETSA (Cellular Thermal Shift Assay) and immunoblotting [1].

PROTAC mechanism BRD4 degradation cereblon dependency

MYC Suppression vs. JQ1 and dBET1

Among BRD4‑targeting agents, dBET6 induces the strongest downregulation of the MYC oncogene, a key driver of cancer cell proliferation and survival [1].

MYC oncogene transcriptional regulation epigenetic therapy

Resistance Profile vs. ARV-771 and MZ-1

CRISPR‑based functional genomics reveals that resistance to CRBN‑recruiting dBET6 involves distinct genetic dependencies compared to VHL‑recruiting PROTACs such as ARV‑771 and MZ‑1 [1].

PROTAC resistance E3 ligase functional genomics

dBET6 Application Scenarios


MYC-Driven Solid Tumor Modeling

When investigating the role of MYC in solid tumors, dBET6 is the preferred tool due to its demonstrated superiority over JQ1 and dBET1 in downregulating MYC mRNA and inhibiting proliferation (IC₅₀ = 0.001–0.5 µM vs 0.5–5 µM for comparators) [1]. This makes dBET6 particularly suitable for colon, breast, melanoma, ovarian, lung, and prostate cancer cell‑based studies where MYC is a critical dependency.

PROTAC Mechanism & Resistance Studies

dBET6 is the benchmark CRBN‑recruiting BRD4 degrader for comparative resistance studies. Its resistance profile—involving CRBN, DDB1, and CUL4 complex components—is distinct from that of VHL‑based PROTACs (ARV‑771, MZ‑1), making dBET6 essential for experiments that aim to dissect E3 ligase‑specific degradation mechanisms or to evaluate sequential degrader dosing strategies [2].

T-ALL Xenograft Efficacy Testing

For in vivo T‑ALL studies, dBET6 provides a robust experimental system: oral administration at 7.5 mg/kg BID significantly reduces leukemic burden and confers a survival benefit compared to both vehicle control and JQ1 (20 mg/kg QD) [3]. This established in vivo efficacy, combined with well‑characterized cellular degradation kinetics (DC₅₀ = 6 nM, Dₘₐₓ = 97% in HEK293T cells at 3 h) , makes dBET6 the logical starting point for preclinical T‑ALL degrader investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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